molecular formula C11H13BrO2 B2663217 Methyl 4-bromo-2-phenylbutanoate CAS No. 6837-00-9

Methyl 4-bromo-2-phenylbutanoate

Cat. No.: B2663217
CAS No.: 6837-00-9
M. Wt: 257.127
InChI Key: UDINMLIFCVXPIE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-phenylbutanoate is an organic compound with the molecular formula C11H13BrO2. It is an ester derivative of 4-bromo-2-phenylbutanoic acid and is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by its bromine atom attached to the fourth carbon of the butanoate chain and a phenyl group attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-phenylbutanoate can be synthesized through various methods. One common approach involves the esterification of 4-bromo-2-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-phenylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: 4-hydroxy-2-phenylbutanoate, 4-amino-2-phenylbutanoate.

    Reduction: 4-bromo-2-phenylbutanol.

    Oxidation: 4-bromo-2-phenylbenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-phenylbutanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-phenylbutanoate involves its interaction with specific molecular targets. For instance, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-phenylbutanoate
  • Methyl 4-fluoro-2-phenylbutanoate
  • Methyl 4-iodo-2-phenylbutanoate

Uniqueness

Methyl 4-bromo-2-phenylbutanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-bromo-2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDINMLIFCVXPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The product of Example 4 (22 g) in methanol (100 ml) was treated dropwise with SOCl2 (7.3 ml, 0.1M) at about 5° C. The reaction mixture was allowed to warm to room temperature. The solvent was evaporated off and the residue partitioned between water and IPE. The organic phase was dried and evaporated to give the title compound as an oil (23 g). Bp. 85°/0.1 mm.
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7.3 mL
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100 mL
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